(Ala11,D-Leu15)-Orexin B is a synthetic peptide that serves as a highly potent and selective agonist for the orexin 2 receptor. It is derived from the orexin neuropeptides, which play a crucial role in regulating various physiological processes, including sleep-wake cycles, appetite, and energy homeostasis. The compound exhibits approximately 400-fold selectivity for the orexin 2 receptor compared to the orexin 1 receptor, making it a valuable tool for research into orexin signaling pathways and their implications in various disorders.
This compound is synthesized in laboratories and is used primarily for research purposes. It is not intended for therapeutic or diagnostic use in humans or animals. The primary sources of information regarding (Ala11,D-Leu15)-Orexin B include various scientific publications and product descriptions from specialized biochemical suppliers, which provide insights into its properties and applications.
(Ala11,D-Leu15)-Orexin B belongs to the class of peptide hormones known as orexins (or hypocretins). These neuropeptides are involved in a range of biological functions through their action on specific G protein-coupled receptors, namely the orexin 1 and orexin 2 receptors. This compound is classified as an agonist due to its ability to activate these receptors.
The synthesis of (Ala11,D-Leu15)-Orexin B typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain while attached to a solid support.
The molecular structure of (Ala11,D-Leu15)-Orexin B can be represented by its sequence: RSGPPGLQGRAQRLLQASGNHAAGILTM, with specific modifications at positions 11 and 15 where alanine and D-leucine are incorporated, respectively.
The structural modifications enhance its selectivity and potency towards the orexin 2 receptor.
(Ala11,D-Leu15)-Orexin B primarily participates in receptor-ligand interactions rather than traditional chemical reactions. Upon binding to the orexin 2 receptor, it activates intracellular signaling pathways that inhibit cyclic adenosine monophosphate synthesis.
The mechanism of action involves the binding of (Ala11,D-Leu15)-Orexin B to the orexin 2 receptor, which is coupled to inhibitory G proteins (Gi). This interaction leads to:
Research indicates that activation of the orexin 2 receptor can enhance wakefulness and promote feeding behavior, highlighting its role in energy balance and sleep regulation.
These properties make (Ala11,D-Leu15)-Orexin B suitable for various biochemical assays and research applications.
(Ala11,D-Leu15)-Orexin B has several scientific uses, including:
[Ala11,D-Leu15]-Orexin B is a synthetic analog of endogenous orexin-B (OxB), engineered to achieve high selectivity for the orexin-2 receptor (OX2R). Its design exploits critical differences in the ligand-binding pockets of OX1R and OX2R. The endogenous 28-amino-acid OxB peptide contains leucine residues at positions 11, 14, and 15, which are essential for receptor interaction but confer only modest OX2R selectivity (OxB has ~10-fold higher affinity for OX2R) [10]. Systematic alanine and D-amino acid scanning revealed that substitutions at Leu11 and Leu15 significantly disrupt OX1R binding while preserving OX2R affinity [2] [10]. Specifically:
These modifications shift the peptide’s conformational ensemble, favoring interactions with OX2R-specific residues (e.g., transmembrane domain TM3 and TM5 variations). The C-terminal domain (residues 20–28) remains crucial for activation of both receptors, but the N-terminal/central modifications in [Ala11,D-Leu15]-Orexin B amplify OX2R selectivity 400-fold [2] [7].
Table 1: Structural Comparison of Orexin-B and Its Selective Analog
Peptide | Sequence Modifications | Structural Consequence | Receptor Interaction Impact |
---|---|---|---|
Endogenous Orexin-B | L-Leu11, L-Leu14, L-Leu15 | Continuous α-helix (residues 7–26) | Moderate OX2 selectivity (EC50 ratio OX1:OX2 ≈ 10:1) |
[Ala11,D-Leu15]-Orexin-B | Ala11, D-Leu15 | Disrupted N-terminal helix; kink at D-Leu15 | High OX2 selectivity (EC50 ratio OX1:OX2 = 400:1) |
Radioligand binding and functional assays demonstrate that [Ala11,D-Leu15]-Orexin B exhibits nanomolar affinity and potency for OX2R, with minimal OX1R cross-reactivity. Key pharmacological parameters include:
The ligand’s selectivity is context-dependent. In recombinant systems overexpressing OX2R, selectivity is robust. However, in native tissues with receptor heterodimerization or specific G-protein expression, apparent selectivity may decrease due to signal amplification cascades [3] [9]. Nevertheless, [Ala11,D-Leu15]-Orexin B remains superior to native OxB for isolating OX2R-mediated effects, especially when validated with OX2R-selective antagonists (e.g., EMPA) [6].
Table 2: Pharmacological Profile of [Ala11,D-Leu15]-Orexin B
Parameter | OX2 Receptor | OX1 Receptor | Assay System |
---|---|---|---|
EC50 (Calcium Mobilization) | 0.13 nM | 52 nM | Recombinant CHO cells [2] |
Receptor Selectivity Ratio | 1 | 400 | Based on EC50 values [7] |
Key Structural Interactions | Tolerates D-Leu15; engages ECL2/3 | Requires L-configured Leu15 and bulky residue at 11 | Mutagenesis studies [8] |
[Ala11,D-Leu15]-Orexin B activates canonical and non-canonical G-protein pathways via OX2R:
In native cells, the dominance of these pathways varies by tissue. In rat globus pallidus internus (GPi) neurons, [Ala11,D-Leu15]-Orexin B excites neurons via Gq-mediated closure of K+ channels, independent of synaptic input [6]. In cardiomyocytes, it enhances contractility via Gs/cAMP/PKA and ERK1/2 phosphorylation [5].
The agonist’s selectivity enables dissection of OX2R-specific signaling, contrasting with OX1R:
Table 3: Signaling Pathway Divergence Between OX1 and OX2 Receptors
Signaling Pathway | OX2 Receptor Activation | OX1 Receptor Activation | Functional Consequences |
---|---|---|---|
Primary G-Protein | Gq/11 (strong), Gi/o, Gs | Gq/11 (moderate), Gi/o | OX2: Broader kinase activation |
Calcium Release | High efficacy (EC50 = 0.13 nM) | Lower efficacy | Neuronal excitation; hormone secretion |
ERK1/2 Phosphorylation | Sustained (Gq and β-arrestin) | Transient (Gq-dominant) | Cell survival; cardioprotection |
Physiological Role | Motor control; cardioprotection; lipolysis | Appetite regulation; reward seeking | Pathway-specific drug targeting |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1